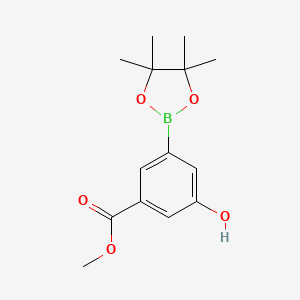
3-(2,3-Difluorophenyl)picolinic acid
Vue d'ensemble
Description
3-(2,3-Difluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7F2NO2 . It is a product of the kynurenine pathway and is synthesized from L-tryptophan . This compound has gained interest in various fields of research due to its distinctive properties .
Synthesis Analysis
The synthesis of picolinic acid involves coupling picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid with N-alkylanilines, which affords a range of mono- and bis-amides . The reaction of picolinic acid with thionyl chloride generates the acid chloride in situ, leading to the N-alkyl-N-phenylpicolinamides .Molecular Structure Analysis
The molecular structure of 3-(2,3-Difluorophenyl)picolinic acid consists of a six-membered ring structure . The compound has a molecular weight of 235.19 g/mol. The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving picolinic acid include its reaction with thionyl chloride to generate the acid chloride in situ . This leads to the formation of N-alkyl-N-phenylpicolinamides .Physical And Chemical Properties Analysis
3-(2,3-Difluorophenyl)picolinic acid has a molecular weight of 235.19 g/mol. The compound is a solid at room temperature .Applications De Recherche Scientifique
I have conducted several searches to find detailed scientific research applications for “3-(2,3-Difluorophenyl)picolinic acid”, but unfortunately, there is limited publicly available information on specific applications for this compound. It may be a relatively new area of research with emerging applications that are not yet widely documented.
One potential application area that emerged from the search is in the synthesis of complexes with potential anticancer activities , where picolinic acid derivatives are used as ligands .
Mécanisme D'action
Target of Action
The primary target of 3-(2,3-Difluorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
3-(2,3-Difluorophenyl)picolinic acid works by binding to Zinc Finger Proteins (ZFPs), causing a change in their structures and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for its anti-viral activity .
Biochemical Pathways
The compound is a metabolite of tryptophan and plays a key role in zinc transport . It is produced in the body on a daily basis through the breakdown of tryptophan
Pharmacokinetics
Picolinic acid is a pyridine carboxylate metabolite of tryptophan and is produced in the body on a daily basis .
Result of Action
The compound has been shown to have anti-viral activity both in vitro and in vivo . It can inhibit the function of ZFPs, which are involved in viral replication and packaging . This results in the disruption of viral processes and the inhibition of viral infections .
Safety and Hazards
Orientations Futures
Picolinic acid has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It has also been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Therefore, there is potential for the development of the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .
Propriétés
IUPAC Name |
3-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-5-1-3-7(10(9)14)8-4-2-6-15-11(8)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXRYHCTGZFRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Difluorophenyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)


![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)


